molecular formula C22H22N4O B11936843 DAPK1-IN-6d

DAPK1-IN-6d

Cat. No.: B11936843
M. Wt: 358.4 g/mol
InChI Key: SWFLESJYTXCHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DAPK1-IN-6d, also known as 6-(benzyloxy)-9-(tert-butyl)-8-phenyl-9H-purine, is a selective inhibitor of death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in regulating apoptosis and autophagy. The compound this compound has shown potential in inhibiting DAPK1, making it a valuable tool in studying the kinase’s role in various cellular processes and diseases .

Preparation Methods

The synthesis of DAPK1-IN-6d involves a multi-step process starting from pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. The synthetic route is controlled by the size of the amides used. The key steps include the formation of the purine core and subsequent substitution reactions to introduce the benzyloxy, tert-butyl, and phenyl groups at specific positions on the purine ring

Chemical Reactions Analysis

DAPK1-IN-6d undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the purine ring.

    Substitution: The benzyloxy, tert-butyl, and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Scientific Research Applications

DAPK1-IN-6d has several scientific research applications:

Mechanism of Action

DAPK1-IN-6d exerts its effects by selectively inhibiting the kinase activity of DAPK1. The compound binds to the active site of DAPK1, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways regulated by DAPK1, leading to altered cellular processes such as apoptosis and autophagy. The molecular targets and pathways involved include the calcium/calmodulin-dependent pathway and the endoplasmic reticulum stress-induced cell death pathway .

Comparison with Similar Compounds

DAPK1-IN-6d is unique due to its selective inhibition of DAPK1. Similar compounds include:

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

9-tert-butyl-8-phenyl-6-phenylmethoxypurine

InChI

InChI=1S/C22H22N4O/c1-22(2,3)26-19(17-12-8-5-9-13-17)25-18-20(26)23-15-24-21(18)27-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3

InChI Key

SWFLESJYTXCHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C(=NC=N2)OCC3=CC=CC=C3)N=C1C4=CC=CC=C4

Origin of Product

United States

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